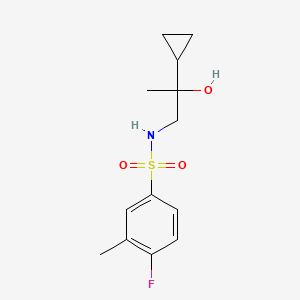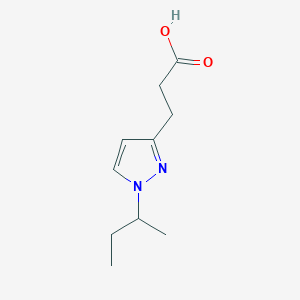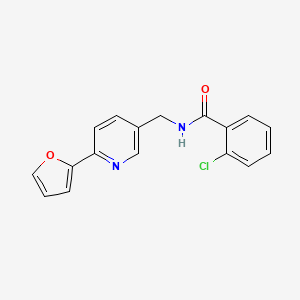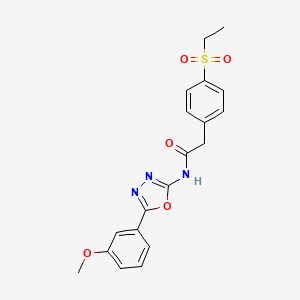![molecular formula C23H16FN5OS B3016157 2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)acetamide CAS No. 1797729-43-1](/img/structure/B3016157.png)
2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)acetamide" is a derivative that falls within the class of benzotriazole and thiazole compounds. These derivatives are known for their potential biological activities, including antimicrobial and anticancer properties. The structure of the compound suggests that it may interact with various biological targets due to the presence of the benzotriazole and thiazole moieties, which are common in pharmacologically active compounds.
Synthesis Analysis
The synthesis of related compounds typically involves the reaction of appropriate precursors such as chloroacetamides with heterocyclic thiones or amines. For instance, N-(benzothiazol-2-yl)-2-chloroacetamides react with 4H-[1,2,4]triazol-2-thione to yield benzothiazolyl-amide derivatives with antimicrobial activity . Similarly, the synthesis of benzotriazole phenyl derivatives can be achieved by reacting prop-2-en-1-ones with hydrazine hydrate under reflux conditions in ethanol . Although the exact synthesis route for the compound is not detailed in the provided papers, these methods offer insight into possible synthetic pathways that could be adapted for its production.
Molecular Structure Analysis
The molecular structure of benzotriazole and thiazole derivatives is crucial for their biological activity. The presence of the benzotriazole moiety is known to confer certain pharmacological properties, as seen in compounds that have been synthesized and tested for their antibacterial activity . The thiazole ring is another important pharmacophore, as evidenced by the synthesis of thiazolyl N-benzyl-substituted acetamide derivatives that inhibit Src kinase, an enzyme implicated in cancer progression . The specific interactions of these moieties with biological targets are determined by their molecular structure, which can be elucidated using techniques such as IR, 1H NMR, and mass spectrometry .
Chemical Reactions Analysis
The chemical reactivity of benzotriazole and thiazole derivatives is influenced by the functional groups attached to these rings. For example, the N-benzyl substitution on the thiazole ring has been shown to play a role in the inhibition of Src kinase, suggesting that modifications at this position can impact the compound's biological activity . The reactivity of these compounds with various reagents can lead to the formation of new derivatives with potential biological applications, as demonstrated by the synthesis of various acetamide derivatives with antimicrobial and antitumor activities .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzotriazole and thiazole derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. These properties are important for the pharmacokinetics and pharmacodynamics of the compounds. The antimicrobial activity of benzothiazolyl-amide derivatives, for example, could be related to their ability to penetrate bacterial cell walls and interact with intracellular targets . The anticancer activity of N-benzyl-substituted acetamide derivatives may also be related to their ability to cross cell membranes and inhibit key enzymes within cancer cells . Detailed analysis of these properties requires experimental data, which is not provided in the abstracts but can be obtained through further research and experimentation.
Aplicaciones Científicas De Investigación
Antibacterial and Antifungal Properties
A significant application of this compound is in its antimicrobial activity. Studies have shown that similar compounds, like 1,4-disubstituted 1,2,3-triazoles tethering bioactive benzothiazole nucleus, demonstrate promising antimicrobial activities against various gram-positive, gram-negative bacteria, and fungal strains (Rezki, 2016). Similarly, other derivatives have been found to exhibit significant antimicrobial activity, particularly against plant fungi and bacteria, highlighting their potential in agricultural and clinical settings (Liao et al., 2017).
Anticonvulsant and Neuroprotective Effects
The compound’s structure is similar to benzothiazole derivatives that have been evaluated for anticonvulsant activity. Some of these compounds have shown potent effects in the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure tests, indicating potential utility in treating convulsive disorders (Liu et al., 2016).
Anticancer Applications
Compounds with a similar structure have been assessed for their antitumor activity. In particular, N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives have demonstrated considerable anticancer activity against various cancer cell lines, suggesting the potential of this compound in oncological research (Yurttaş et al., 2015).
Antiviral Potential
Additionally, some benzothiazole derivatives incorporating a triazole moiety have shown activity against viruses like the hepatitis C virus (HCV), indicating the compound’s potential use in antiviral therapies (Youssif et al., 2016).
Chemical Synthesis and Green Chemistry
This compound and its related structures are notable for their synthesis methodologies. Studies have emphasized the use of green chemistry principles, such as ultrasound irradiation, in synthesizing similar compounds, reducing reaction times and enhancing yields, which is crucial for sustainable chemical production (Rezki, 2016).
Mecanismo De Acción
Target of Action
The compound, also known as 2-(benzotriazol-1-yl)-N-[2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]phenyl]acetamide, is a type of Donor–π–Acceptor–π–Donor (D–A–D) compound . It is based on a 2H-benzo[d][1,2,3]triazole core branched with different alkynyl donor groups . The primary targets of this compound are organic field-effect transistors (OFETs), where it acts as a p-type semiconductor .
Mode of Action
The compound interacts with its targets through intramolecular charge transfer (ICT) from the electron-donating to the electron-withdrawing fragments . The planarity of the structure and the good intramolecular charge transfer play a critical role in the application of the compounds as semiconductors in OFET devices .
Biochemical Pathways
The compound affects the electronic and molecular structures of the OFETs . It modifies the electronic structures with the aim of developing low-band gap semiconductors with high charge-carrier mobilities . The variation of the HOMO and LUMO energy values through the introduction of different donor and acceptor groups is the best strategy to tune the electronic and optoelectronic properties of these systems for device applications .
Pharmacokinetics
Intermolecular interactions such as hydrogen bonding, π–π stacking, and electrostatic forces can be used to tune the factors that influence the self-assembly and the final morphologies of the aggregates .
Result of Action
The compound, when tested in a top-contact/bottom-gate thin film transistor architecture, behaves as a p-type semiconductor . It exhibits novel properties due to its confined sizes and unique shapes . Furthermore, the more ordered packing structures in 1D crystalline organic semiconductors lead to relatively better and more reproducible device performance .
Action Environment
Environmental factors play a significant role in the action, efficacy, and stability of this compound. For instance, the compound showed significant organogel formation, particularly bis-amide derivative 4e which gave robust thermally stable gels, in a range of solvents down to 0.1 wt% . The gelators proved responsive under pH stimuli or to the presence of metal cations . This responsiveness to environmental factors can influence the compound’s action and efficacy .
Direcciones Futuras
Propiedades
IUPAC Name |
2-(benzotriazol-1-yl)-N-[2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16FN5OS/c24-17-9-3-1-7-15(17)23-26-20(14-31-23)16-8-2-4-10-18(16)25-22(30)13-29-21-12-6-5-11-19(21)27-28-29/h1-12,14H,13H2,(H,25,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEIAFMUUGHWPSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CSC(=N2)C3=CC=CC=C3F)NC(=O)CN4C5=CC=CC=C5N=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16FN5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-(4-chlorophenyl)-2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B3016080.png)

![1-[2-Fluoro-3-(trifluoromethyl)phenyl]ethanol](/img/structure/B3016083.png)
![8-((4-(4-methoxyphenyl)piperazin-1-yl)methyl)-6H-[1,3]dioxolo[4,5-g]chromen-6-one](/img/structure/B3016084.png)
![2-Fluoro-N-(6-methyl-4-phenyl-2H-pyrazolo[3,4-c]pyrazol-3-yl)pyridine-3-carboxamide](/img/structure/B3016087.png)
![(Z)-3-allyl-5-((7-methyl-2-(4-methylpiperidin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one](/img/structure/B3016088.png)

![1-(3-(Benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3-(3-methoxyphenyl)urea](/img/structure/B3016090.png)


